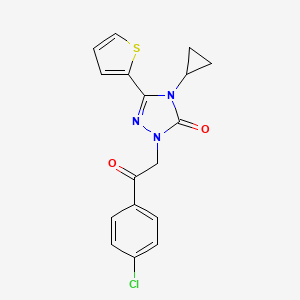

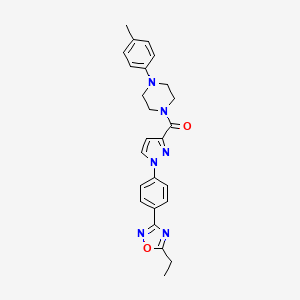

![molecular formula C25H24O5S B2552653 4-[3-(4-甲氧基苯基)-3-氧代-1-丙烯基]苯基 2,4,6-三甲基苯磺酸酯 CAS No. 331461-33-7](/img/structure/B2552653.png)

4-[3-(4-甲氧基苯基)-3-氧代-1-丙烯基]苯基 2,4,6-三甲基苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate is a chemical entity that appears to be related to various sulfonate compounds and derivatives of methoxyphenyl-propenyl structures. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on methoxyphenyl compounds, sulfonamides, and their derivatives.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was achieved through a three-step procedure with an overall yield of 65% . Similarly, complex molecules such as 4-(1E,3Z,6E)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxohepta-1,3,6-trien-1-yl)-2-methoxyphenyl 4-nitrobenzoate were synthesized and characterized using various spectroscopic techniques . These examples suggest that the synthesis of the compound would likely involve careful selection of starting materials and reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was determined by 1H and 13C NMR, HRMS, and IR . Theoretical calculations, such as density functional theory (DFT), have also been employed to predict and analyze the molecular structure and spectroscopic properties of similar compounds .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. Lewis acid-promoted reactions of methoxybenzoquinone monoimine with propenylbenzenes have been shown to yield products with remarkable complexity and high stereoselectivity . Additionally, the reactivity of sulfonamides and their derivatives has been studied in the context of antitumor activity, with some compounds showing potential as cell cycle inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized by their spectroscopic data and reactivity profiles. For instance, the electronic properties, such as frontier orbitals and band gap energies, have been calculated for certain methoxyphenyl derivatives . The stability and gas chromatographic properties of derivatives formed from reactions with dinitrobenzenesulfonic acid have been highlighted for their high sensitivity in electron-capture detection .

科学研究应用

合成和结构分析: 2-甲氧基-苯甲酸 2-氧代-3-(2,4,6-三甲基-苯基)-1-氧杂-螺[4.4]壬-3-烯-4-基酯等化合物已被合成并表征其晶体结构,提供了对分子构型及其在材料科学和化学中的潜在应用的见解 (Zhao 等人,2010).

稳定性研究: 已研究了给电子基团对具有结构相似性的硫杂苯等化合物稳定性的影响。这项研究对于理解复杂有机化合物的稳定性和反应性至关重要 (Pirelahi 等人,1976).

化学反应和合成: 对去甲麻黄碱衍生的恶唑烷酮的研究提供了对与本化合物在结构上相关的化合物的合成和非对映选择性的见解,为合成有机化学提供了潜在的应用 (Conde-Frieboes 等人,1992).

聚合中的新型应用: 对新型单体的合成和自由基共聚的研究,包括具有三甲基甲硅烷基和甲氧基的单体,证明了在聚合物科学和材料工程中的潜在应用 (Knight 等人,2019).

高级有机合成: 对四氢吡啶和其他复杂有机分子的区域选择性合成的研究为理解有机合成和药物发现中类似化合物的合成途径和潜在应用提供了框架 (Overman 等人,2003).

氧化反应和稳定性: 对甲氧基取代的苄基苯硫醚的氧化研究揭示了此类化合物中氧化的机理,这对于理解相关化学品的反应性和稳定性至关重要 (Lai 等人,2002).

作用机制

While the mechanism of action for this specific compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

未来方向

属性

IUPAC Name |

[4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O5S/c1-17-15-18(2)25(19(3)16-17)31(27,28)30-23-10-5-20(6-11-23)7-14-24(26)21-8-12-22(29-4)13-9-21/h5-16H,1-4H3/b14-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYQULDYTBVOSU-AUWJEWJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

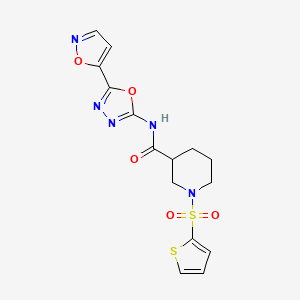

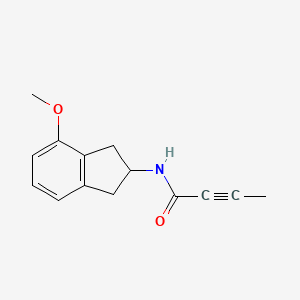

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)

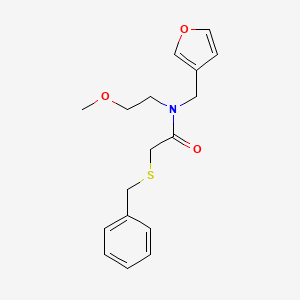

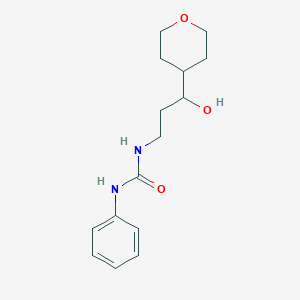

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2552583.png)

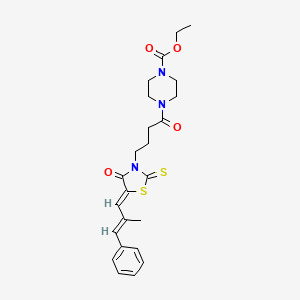

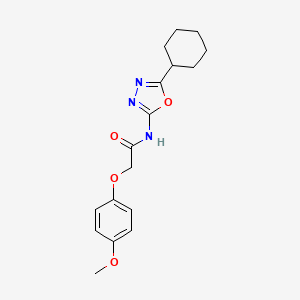

![4-Methoxy-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2552584.png)

![tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate](/img/structure/B2552589.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552590.png)